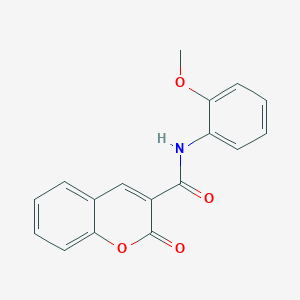

N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Description

N-(2-Methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS: 3949-39-1) is a coumarin-derived carboxamide featuring a 2-methoxyphenyl group attached via an amide linkage to the 3-position of the coumarin core. Its molecular formula is C₁₇H₁₃NO₄, with a molecular weight of 295.29 g/mol. The structure includes a planar chromene ring system (2H-chromene-2-one) and a methoxy-substituted aromatic amide moiety, which influences its electronic properties and intermolecular interactions . Key spectral identifiers include:

- ¹H-NMR: Signals at δ 3.95 (s, OCH₃), 6.8–8.6 ppm (aromatic protons).

- IR: Peaks at ~1726 cm⁻¹ (C=O of coumarin) and ~1680 cm⁻¹ (amide C=O) .

The compound’s reactivity and applications are linked to its hydrogen-bonding capacity (amide NH and carbonyl groups) and π-π stacking interactions from the aromatic systems .

Properties

IUPAC Name |

N-(2-methoxyphenyl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-21-15-9-5-3-7-13(15)18-16(19)12-10-11-6-2-4-8-14(11)22-17(12)20/h2-10H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOQGIRQUOAOCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 2-hydroxyacetophenone with salicylaldehyde to form a chromene intermediate. This intermediate is then reacted with 2-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Pharmacological Applications

1.1 Antiviral Activity

Recent studies have indicated that derivatives of 2-oxo-2H-chromene compounds exhibit significant antiviral properties. Specifically, compounds designed from this scaffold have shown potential as inhibitors of HIV-1 integrase (IN), a crucial enzyme in the HIV life cycle. Research has demonstrated that certain derivatives can inhibit the 3′ processing step of IN, suggesting a pathway for developing new antiviral agents with reduced toxicity compared to existing treatments like Raltegravir .

1.2 Anticancer Properties

N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide and its derivatives have been investigated for their anticancer potential. A study highlighted the compound's ability to induce apoptosis in MDA-MB-231 breast cancer cells by increasing reactive oxygen species (ROS) levels and upregulating caspase-3 expression . This mechanism suggests that the compound could serve as a lead in the development of new anticancer therapies.

1.3 Antimicrobial Activity

The antimicrobial properties of 2-oxo-2H-chromene derivatives have also been documented. These compounds demonstrate activity against various microorganisms, including strains resistant to conventional antibiotics. The structural features of these compounds contribute to their efficacy against pathogens such as Helicobacter pylori .

Synthetic Chemistry Applications

2.1 Synthesis of Derivatives

The synthesis of this compound involves several straightforward reactions that allow for the modification of its structure to enhance biological activity. Techniques such as Knoevenagel condensation and hydrazinolysis are commonly employed to create various derivatives with tailored properties . This versatility in synthesis makes it a valuable compound for researchers exploring structure-activity relationships.

2.2 Crystal Structure Analysis

Understanding the crystal structure of this compound is essential for elucidating its interactions at the molecular level. Studies have shown that these compounds can form three-dimensional networks through C—H⋯O interactions, which may influence their biological activities and stability in different environments .

Case Studies

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide ()

- Structural Difference : The methoxy group is at the para position on the phenyl ring, and the amide is connected via a phenethyl (–CH₂CH₂–) linker instead of a direct phenyl group.

- The phenethyl linker increases molecular flexibility, which may improve binding to hydrophobic targets but reduce crystallinity .

N-(3,5-Dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide ()

- Structural Difference : A benzo[f]chromene core replaces the coumarin system, and the phenyl group has methyl substituents.

- Impact :

Functional Group Modifications

2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide ()

- Structural Difference : A sulfamoyl (–SO₂NH₂) group replaces the methoxy substituent.

- Impact :

N-(2-Hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide ()

- Structural Difference : A hydroxyethyl group replaces the methoxyphenyl moiety.

- Impact :

Substituent Effects on Nonlinear Optical (NLO) Properties

A study comparing 6-methyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide (Compound I) and N-(3-methoxyphenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide (Compound II) revealed:

- Compound II (methoxy substituent) showed a 20% higher hyperpolarizability (β = 45 × 10⁻³⁰ esu) than Compound I (β = 37 × 10⁻³⁰ esu).

- The methoxy group’s electron-donating nature enhances intramolecular charge transfer, critical for NLO applications .

N-(1-Benzylpiperidin-3-yl)methyl-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide ()

- Structural Difference: Incorporates a piperidinylmethyl group and diethylamino substituent.

- Impact: The bulky piperidine moiety improves selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), with Ki = 12 nM vs. 480 nM for AChE . The diethylamino group enhances cationic interactions with enzyme active sites .

N-(3-Chloro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide ()

Tabulated Comparison of Key Analogs

Biological Activity

N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide (NMPC) is a synthetic compound belonging to the chromene family, characterized by its unique structural features that include a methoxy-substituted phenyl moiety and a carboxamide functional group. This article explores its biological activity, potential therapeutic applications, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of NMPC is CHNO, with a molecular weight of approximately 295.29 g/mol. Its structure contributes to its reactivity and biological properties, making it a subject of interest in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 295.29 g/mol |

| Functional Groups | Methoxy, Carboxamide |

Biological Activities

Research indicates that NMPC exhibits various biological activities, including:

The exact mechanism of action for NMPC remains largely unexplored; however, it is hypothesized that the compound interacts with specific molecular targets, including enzymes and receptors. Potential mechanisms include:

- Enzyme Inhibition : NMPC may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate interaction and catalytic activity.

- Cell Signaling Modulation : The compound could influence cellular signaling pathways related to cell proliferation and apoptosis, potentially leading to therapeutic effects in inflammatory and cancerous conditions.

Case Studies and Research Findings

- Leishmanicidal Activity : In vitro studies have shown that NMPC effectively inhibits the growth of Leishmania mexicana, highlighting its potential as a treatment for leishmaniasis.

- Antimicrobial Evaluation : Research involving similar chromene derivatives has reported significant antimicrobial activities against various pathogens, with minimum inhibitory concentration (MIC) values indicating strong efficacy .

- Structural Analogs : Studies on related compounds reveal that modifications in the chromene structure can enhance biological activity. For instance, derivatives with additional substituents have shown improved anti-inflammatory and anticancer effects compared to simpler analogs .

Future Directions

Further research is necessary to elucidate the full range of biological activities associated with NMPC. Key areas for future investigation include:

- In Vivo Studies : Conducting animal studies to assess the therapeutic efficacy and safety profile of NMPC.

- Mechanistic Studies : Detailed investigations into the molecular interactions and pathways influenced by NMPC.

- Structural Modifications : Exploring the synthesis of novel derivatives to enhance biological activity and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.